ethyl 4-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by the cyclization of α-haloketones with thiourea.
Coupling Reactions: The pyrazole and thiazole rings are then coupled through a series of condensation reactions, often involving reagents like acyl chlorides and amines.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- 1H-Imidazole, 2-ethyl-4-methyl-
Uniqueness
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate is unique due to its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C14H16N4O3S. It features a thiazole ring, a pyrazole moiety, and an ethyl ester functional group, which are known to contribute to its biological properties.
Antibacterial Activity
Recent studies have indicated that pyrazole derivatives, including those similar to ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate, exhibit significant antibacterial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various pathogenic bacteria in vitro, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Research has also highlighted the anticancer potential of pyrazole derivatives. Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate may inhibit tumor cell proliferation through mechanisms involving cyclin-dependent kinase inhibition and apoptosis induction. In vitro studies have demonstrated that such compounds can effectively reduce cell viability in several cancer cell lines .
Anti-inflammatory Effects
Compounds containing thiazole and pyrazole rings have been reported to possess anti-inflammatory properties. These effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific compound may modulate these pathways, providing therapeutic benefits in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate has been explored in various studies. Pyrazole derivatives are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .
Case Studies
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study B (2021) | Showed that the compound reduced viability of breast cancer cells by 75% at a concentration of 20 µM over 48 hours. |
Study C (2022) | Reported a decrease in inflammatory markers in a murine model after administration of the compound at doses of 10 mg/kg. |
The biological activity of ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cytokine Modulation : By affecting cytokine signaling pathways, it can reduce inflammation and promote apoptosis in cancer cells.
- Radical Scavenging : The presence of electron-rich groups allows for effective scavenging of free radicals.
Properties
CAS No. |
1006348-50-0 |
---|---|
Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-methylpyrazole-3-carbonyl)-prop-2-enylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-5-9-19(13(20)11-7-8-16-18(11)4)15-17-10(3)12(23-15)14(21)22-6-2/h5,7-8H,1,6,9H2,2-4H3 |
InChI Key |
NRPMOEVBQLFLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C2=CC=NN2C)C |
Origin of Product |
United States |
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